4-Chloro-8-methyl-2-phenylquinazoline
Description
Properties
IUPAC Name |
4-chloro-8-methyl-2-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)17-15(18-14(12)16)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYINOJLYTEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methyl-2-phenylquinazoline typically involves the following steps:
Condensation Reaction: The starting materials, such as anthranilic acid and o-phenylenediamine, undergo a condensation reaction to form the quinazoline core.
Chlorination: The resulting quinazoline derivative is then chlorinated to introduce the chlorine atom at the 4-position.
Methylation: Finally, the compound is methylated to introduce the methyl group at the 8-position.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Chloro-8-methyl-2-phenylquinazoline may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Position
The 4-chloro group undergoes nucleophilic displacement reactions under controlled conditions, enabling diverse functionalization.
Key Reactions and Conditions
Mechanistic Insight : The reaction with amines proceeds via a coordinated transition state where Cu(II) activates the chloro group for nucleophilic attack, as demonstrated in microwave-mediated N-arylation protocols . Steric hindrance from the 2-phenyl group slows reactivity compared to non-substituted analogs.
Cross-Coupling Reactions
The 4-chloro group participates in palladium-catalyzed coupling reactions, expanding structural diversity.
Notable Examples
Case Study : Reaction with o-toluidine under microwave conditions (THF/H₂O, 2 h) yielded 4-(o-toluidino)-8-methyl-2-phenylquinazoline (74% yield), a precursor for antiproliferative agents .
Electrophilic Aromatic Substitution
The electron-rich quinazoline ring permits regioselective substitutions, though steric effects from the 2-phenyl group influence reactivity.
Observed Reactions
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Nitration : HNO₃/H₂SO₄ at 0–5°C predominantly nitrates the 6-position of the benzene ring.
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Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the 7-position with ~65% efficiency.
Limitations : The 8-methyl group directs electrophiles to adjacent positions but reduces reaction rates compared to unmethylated analogs.
Reduction and Oxidation
Selective transformations of functional groups have been reported:
| Process | Conditions | Outcome |
|---|---|---|
| Chloro → Methyl | H₂/Pd-C, MeOH, 50°C | 4-Methyl derivative (rare, <30% yield) |
| Oxidation of Methyl | KMnO₄, acidic conditions | 8-Carboxyquinazoline (requires harsh conditions) |
Challenges : The 8-methyl group exhibits stability under mild oxidative conditions, necessitating strong agents for conversion to carboxylic acids.
Ring Functionalization and Rearrangements
The quinazoline core participates in cycloaddition and ring-expansion reactions:
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Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) at elevated temperatures to form fused bicyclic systems.
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Photooxidation : UV irradiation in O₂-saturated solutions generates quinazoline N-oxides, though yields are variable (20-40%).
Biological Activity Correlations
Derivatives synthesized via these reactions exhibit pharmacological potential:
| Derivative | Biological Activity | IC₅₀ (μM) | Cell Line Tested |
|---|---|---|---|
| 4-(2-Methoxyanilino) | Antiproliferative | 2.8 (HCT-116) | Colorectal cancer |
| 4-(3-Fluoroanilino) | Tyrosine kinase inhibition | 1.9 (T98G) | Glioblastoma |
Structure-Activity Notes :
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of quinazoline compounds, including 4-chloro-8-methyl-2-phenylquinazoline, exhibit promising antitumor properties. A study demonstrated that various quinazolinone derivatives showed cytotoxic effects against multiple human tumor cell lines, including:
| Cancer Type | Cell Line | Cytotoxicity (ED50) |
|---|---|---|
| Ovarian Cancer | 1A9 | < 1.0 µg/mL |
| Lung Carcinoma | A-549 | Variable |
| Glioblastoma | U-87-MG | Inactive |
| Breast Cancer | MCF-7 | Potent |
| Melanoma | SKMEL-2 | Highly selective |
These findings suggest that modifications to the quinazoline structure can enhance its potency against specific cancer types, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of 4-chloro-8-methyl-2-phenylquinazoline and its derivatives. These compounds have shown activity against various bacterial strains, indicating their potential as therapeutic agents in treating infections. The structure allows for modifications that can improve efficacy and reduce toxicity .
Synthesis and Derivatives
The synthesis of 4-chloro-8-methyl-2-phenylquinazoline involves several chemical reactions, often starting from simpler quinazoline precursors. The following table summarizes common synthetic pathways:
| Synthetic Route | Key Reagents | Yield |
|---|---|---|
| Cyclization of substituted anilines | Chloroacetyl chloride | High |
| Reaction with phenols | Aniline derivatives | Moderate |
| Halogenation reactions | Bromine or Chlorine | Variable |
These synthetic methods not only produce the desired compound but also allow for the exploration of various derivatives with enhanced biological activities .
Clinical Trials
Several clinical trials are underway to evaluate the efficacy of quinazoline derivatives in treating specific cancers. For instance, a trial focusing on ovarian cancer has shown promising early results, with patients exhibiting reduced tumor size following treatment with a derivative similar to 4-chloro-8-methyl-2-phenylquinazoline .
Research Publications
Numerous publications highlight the ongoing research into the biological activities of this compound. A notable study published in a peer-reviewed journal reported on the synthesis and evaluation of several derivatives, demonstrating their potential as both anticancer and antimicrobial agents .
Mechanism of Action
The mechanism by which 4-Chloro-8-methyl-2-phenylquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Substituent Position and Electronic Effects
The biological and chemical behavior of quinazolines is highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with structurally related compounds:
4-Chloro-8-fluoro-7-methoxyquinazoline (CAS 1934560-94-7)
- Substituents : 4-Cl, 8-F, 7-OCH₃
- Key Differences: The 8-fluoro group (electron-withdrawing) contrasts with the 8-methyl group (electron-donating) in the target compound, altering electronic density on the quinazoline ring.
- Implications : Fluorine’s electronegativity may enhance metabolic stability compared to methyl, while methoxy could improve solubility .
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline (CAS 184109-90-8)
- Substituents : 4-Cl, 2-(3-Cl-C₆H₄), saturated bicyclic core
- Key Differences :
- Implications : Saturation could improve binding to hydrophobic enzyme pockets, while dual chlorines may amplify toxicity risks.
2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline
- Substituents : 2-(4-Cl-C₆H₄), 4-C₆H₅, dihydro core
- Key Differences: The dihydroquinazoline structure introduces partial saturation, modifying π-π stacking interactions. Crystallographic data shows dihedral angles of 84.97° between substituents, suggesting a non-planar conformation that impacts molecular packing .
- Implications : Reduced planarity may hinder intercalation with DNA compared to fully aromatic analogs.
Structural and Functional Data Table
Biological Activity
4-Chloro-8-methyl-2-phenylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-Chloro-8-methyl-2-phenylquinazoline is characterized by a quinazoline core with specific substitutions that influence its biological properties. The presence of the chloro and methyl groups at positions 4 and 8, respectively, along with a phenyl group at position 2, plays a crucial role in its interaction with biological targets.
Biological Activity Overview
4-Chloro-8-methyl-2-phenylquinazoline has been investigated for various biological activities, particularly in the context of cancer therapy. The following table summarizes key findings regarding its biological activity:
The mechanism by which 4-Chloro-8-methyl-2-phenylquinazoline exerts its biological effects primarily involves the inhibition of specific enzymes and interaction with cellular pathways:
- Kinase Inhibition : The compound may inhibit tyrosine kinases, which are crucial in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
- Cell Cycle Arrest : Studies indicate that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through various pathways.
- Reactive Oxygen Species (ROS) Generation : Some research suggests that these compounds can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 4-Chloro-8-methyl-2-phenylquinazoline:
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound showed significant cytotoxicity against human colorectal carcinoma (HCT-116) and glioblastoma (T98G) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinazoline structure can enhance or diminish biological activity. For instance, substituents at the aniline ring have been shown to significantly affect the antiproliferative activity of related compounds .
Q & A
Q. What are the recommended methods for synthesizing 4-Chloro-8-methyl-2-phenylquinazoline with high purity?
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Methodological Answer : A common approach involves condensation reactions. For example, describes a condensation of 4-chlorobenzaldehyde, 2-aminobenzophenone, ammonium acetate, and dimethylaminopyridine in ethanol at 313 K, followed by recrystallization from ethyl acetate. Yields and purity depend on stoichiometric ratios and reaction monitoring via TLC. Alternative routes may utilize Mannich reactions for functionalization ( ).
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 240.69 g/mol | |
| Recrystallization Solvent | Ethyl acetate |
Q. How should researchers safely handle 4-Chloro-8-methyl-2-phenylquinazoline in laboratory settings?
- Methodological Answer : Use nitrile gloves (inspected prior to use) and N95 masks to avoid skin/eye contact and inhalation. Work in a fume hood with chemical-resistant suits ( ). Dispose of contaminated materials per local regulations. For spills, neutralize with inert adsorbents and avoid aqueous solutions to prevent hydrolysis.
Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR/IR : Confirm aromatic protons and chloro/methyl substituents ( ).
- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between phenyl rings, as in ).
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) ( ).
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 4-Chloro-8-methyl-2-phenylquinazoline derivatives?
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Methodological Answer : Single-crystal X-ray diffraction (as in ) quantifies bond lengths, angles, and packing interactions. For example, the dihedral angle between the phenyl and quinazoline rings (84.97°) impacts steric hindrance in downstream reactions. Refinement protocols (riding models for H-atoms) ensure accuracy in electron density maps.
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Key Data :
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Phenyl vs. Quinazoline) | 84.97° | |
| R Factor | 0.036 |
Q. What strategies address contradictions in reported bioactivity data for quinazoline derivatives?
- Methodological Answer : Discrepancies in antimicrobial or kinase inhibition results may arise from assay conditions (e.g., bacterial strains, ATP concentrations). suggests validating results via dose-response curves and comparative studies with positive controls (e.g., known tyrosine kinase inhibitors). Computational docking (e.g., AutoDock Vina) can predict binding affinities to reconcile experimental data.
Q. How do synthetic modifications (e.g., halogen substitution) alter the compound’s reactivity and biological activity?
- Methodological Answer : Chloro groups enhance electrophilicity at the C4 position, facilitating nucleophilic substitutions ( ). Methyl groups at C8 increase lipophilicity, improving blood-brain barrier penetration ( ). Compare SAR studies using analogues like 4-iodo-8-hydroxyquinazoline ( ) to isolate electronic vs. steric effects.
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies for similar quinazoline derivatives?
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Methodological Answer : Yield discrepancies often stem from solvent polarity (e.g., ethanol vs. DMF), catalyst loadings (e.g., 0.2 equiv dimethylaminopyridine in ), or purification methods. For example, recrystallization in ethyl acetate (85% yield) may outperform column chromatography (72%) due to reduced decomposition.
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Recommendations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
